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Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, causing both mucosal
and life-threatening systemic infections, particularly in immunocompromised individuals. The
rise of antifungal resistance necessitates the development of novel therapeutic agents. P-113,
a 12-amino-acid peptide fragment of the human salivary protein histatin 5, has demonstrated
potent candidacidal activity. This guide focuses on P-113D, the D-amino acid analogue of P-
113, which retains the potent antifungal efficacy of its L-isoform while exhibiting a crucial
advantage: enhanced stability against proteolytic degradation. This document provides a
comprehensive overview of the quantitative antifungal data, mechanism of action, and detailed
experimental protocols relevant to the activity of P-113 and P-113D against C. albicans.

Introduction to P-113 and P-113D

P-113 (sequence: AKRHHGYKRKFH) is a cationic peptide derived from human histatin 5 that
preserves the antifungal properties of the parent molecule[1][2]. It has shown promising results
in clinical studies for oral candidiasis and gingivitis[1][2]. Its mechanism involves a multi-step
process initiated by binding to the fungal cell surface, followed by translocation into the
cytoplasm to exert its lethal effects[1][2].

A significant challenge for peptide-based therapeutics is their susceptibility to proteases. C.
albicans secretes aspartic proteinases (Saps) that can degrade P-113, representing a
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resistance mechanism[1][2]. To overcome this, P-113D was synthesized. Composed of D-
amino acids, P-113D is a stereoisomer (an enantiomer) of P-113. This structural modification
makes it resistant to degradation by naturally occurring L-amino acid-specific proteases while
maintaining its antimicrobial potency. Studies have confirmed that P-113D is as active as P-113
against C. albicans and retains significant activity in environments like purulent sputum where
P-113 is rapidly degraded[3][4].

Quantitative Antifungal Activity

The antifungal efficacy of P-113 and its derivatives has been quantified using various assays.
P-113D has been shown to have comparable activity to P-113[3][5].

Table 1: In Vitro Susceptibility of Candida albicans to P-
113

Medium/Condi

Parameter Strain(s) Value . Reference
tions
ATCC 10231,
MIC 3.1 pg/mL LYM Broth [3]
ATCC 44505
LDso C. albicans 2.3 pg/mL - [3]
LDso C. albicans 4.7 pg/mL - [3]
) ) ) 87% killing in
Time-Kill C. albicans ) Ix MIC [1]
120 min

Table 2: Activity of P-113 Derivatives Against Planktonic
and Biofilm C. albicans

Salt Sensitivity
LDso 50% RMA

Peptide . o (93.75 mM Reference
(Planktonic) (Biofilm)
NaOAc)
P-113 6.9 pg/mL >75 pug/mL Reduced Activity  [6]
P-113Du 1.14 pg/mL ~37.5 pg/mL Potent Activity [6]
P-113Tri 1.125 pg/mL ~22.5 pug/mL Potent Activity [6]
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LDso: 50% Lethal Dose. 50% RMA: Concentration causing 50% reduction in metabolic activity.

Mechanism of Action

The candidacidal activity of P-113 is not based on simple membrane lysis but on a specific,
energy-dependent process involving cell wall binding, translocation, and interaction with
intracellular targets.

o Electrostatic Binding: The positively charged P-113 first binds to the negatively charged
components of the C. albicans cell wall through electrostatic interactions[1][2].

e Ssaz2p Receptor Binding: Following initial contact, P-113 binds specifically to the cell wall
heat shock protein Ssa2, which acts as a receptor[1][7].

e Translocation: The Ssa2p interaction facilitates the translocation of P-113 across the cell
membrane into the cytoplasm. This step is crucial for its activity; specific lysine residues (at
positions 2 and 10) are vital for transport but not for initial cell wall binding[1][7].

« Intracellular Targeting: Once inside the cell, P-113 targets the mitochondria, specifically
inhibiting NADH dehydrogenase in mitochondrial complex I. This disrupts cellular respiration,
leading to the generation of reactive oxygen species (ROS) and ultimately, cell death[5][8].
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Fig. 1: Proposed mechanism of action for P-113D against C. albicans.

The P-113D Advantage: Protease Stability

The primary advantage of P-113D is its resistance to proteolysis. While P-113 can be cleaved
by C. albicans secreted proteases, P-113D's D-amino acid backbone is not recognized by
these enzymes, ensuring the peptide remains intact and active for longer periods, a critical
feature for therapeutic efficacy[4][5].
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Fig. 2: Comparison of P-113 and P-113D properties.

Detailed Experimental Protocols

Reproducible in vitro data relies on standardized methodologies. The following protocols are
based on established methods for antifungal susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory
Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27
guidelines and specific studies on P-113[3][9][10].
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Fig. 3: Workflow for MIC determination via broth microdilution.

Methodology:

o Peptide Preparation: Prepare a stock solution of P-113D in a suitable solvent (e.g., sterile
water). Perform two-fold serial dilutions in a 96-well U-bottom plate using a low-ionic-strength
medium, such as LYM broth, to achieve the final desired concentration range[3].

e Inoculum Preparation: Culture C. albicans on a suitable agar plate (e.g., YPD) overnight.
Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
Further dilute this suspension in the test medium to achieve a final concentration of 0.5 to
2.5 x 103 CFU/mL[9].

 Inoculation: Add the prepared fungal inoculum to each well of the microdilution plate,
bringing the final volume to 100 or 200 pL.
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e Controls: Include a positive control well (inoculum without peptide) and a negative control
well (medium only).

 Incubation: Incubate the plate at 30°C or 35°C for 24 to 48 hours[3][9].

o Endpoint Determination: The MIC is defined as the lowest concentration of the peptide that
causes complete inhibition of visible growth. For azoles, a 250% reduction in growth
compared to the control is often used, but for candidacidal peptides like P-113, complete
inhibition is the standard endpoint[10].

Protocol: Biofilm Susceptibility Testing (XTT Reduction
Assay)

This protocol measures the metabolic activity of biofilm cells after peptide treatment, indicating
cell viability[6][11].

Methodology:

» Biofilm Formation: Dispense a standardized C. albicans cell suspension (e.g., 1 x 107
cells/mL in RPMI medium) into the wells of a flat-bottom 96-well plate. Incubate for 90
minutes for initial adhesion, then wash with PBS to remove non-adherent cells. Add fresh
medium and incubate for an additional 24-48 hours to allow mature biofilm formation[6].

e Peptide Treatment: Wash the mature biofilms with PBS. Add fresh medium containing serial
dilutions of P-113D to the wells. Incubate for a defined period (e.g., 1-24 hours) at 37°C[11].

e XTT Assay:

o Prepare the XTT/menadione solution. XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-
tetrazolium-5-carboxanilide) is typically prepared at 1 mg/mL in PBS, and menadione is
prepared as a 1 mM stock in acetone. Immediately before use, mix the menadione into the
XTT solution.

o Wash the biofilms to remove the peptide. Add the XTT/menadione solution to each well.

o Incubate the plate in the dark at 37°C for 1-3 hours.
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e Quantification: Measure the absorbance of the formazan product at 490 nm using a
microplate reader. The color intensity is proportional to the metabolic activity of the biofilm.
Calculate the percentage reduction in metabolic activity (RMA) relative to untreated control
biofilms.

Conclusion

P-113D stands out as a promising antifungal candidate against Candida albicans. It combines
the potent, multi-step killing mechanism of its parent peptide, P-113, with the critical advantage
of resistance to proteolytic degradation. Its efficacy against both planktonic cells and biofilms,
coupled with its enhanced stability, makes it a compelling subject for further preclinical and
clinical development. The detailed protocols and mechanistic insights provided in this guide
serve as a valuable resource for researchers aiming to explore and develop this next
generation of peptide-based antifungal therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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